2-(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)aniline
Overview
Description
2-(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)aniline is a useful research compound. Its molecular formula is C14H22N2O and its molecular weight is 234.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds, such as anilines, are known to interact with various enzymes and receptors in the body .
Mode of Action
It’s worth noting that anilines and their derivatives often undergo metabolic activation via n-hydroxylation . This process can lead to the formation of reactive intermediates, which can further interact with cellular targets .
Biochemical Pathways
Anilines and their derivatives are known to be involved in various biochemical reactions, including the suzuki–miyaura cross-coupling reaction . This reaction involves the formation of carbon-carbon bonds, which is a fundamental process in organic chemistry .
Pharmacokinetics
Anilines and their derivatives are known to undergo extensive metabolism in the body . The rate of elimination of these compounds can vary depending on their structure . For instance, the presence of a methyl group at the C2-position may generally suppress fast metabolic rates of dimethyl aniline derivatives that promote metabolic activation reactions at NH2 moieties .
Result of Action
Anilines and their derivatives are known to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)aniline. For instance, the Suzuki–Miyaura cross-coupling reaction, which involves anilines, is known to be influenced by reaction conditions . Additionally, the presence of certain functional groups in the chemical structure can affect the compound’s reactivity and stability .
Properties
IUPAC Name |
2-[3-(ethoxymethyl)-4-methylpyrrolidin-1-yl]aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-3-17-10-12-9-16(8-11(12)2)14-7-5-4-6-13(14)15/h4-7,11-12H,3,8-10,15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPEMWYMMUFCVOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CN(CC1C)C2=CC=CC=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.